molecular formula C24H30N6O3 B2397998 1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927556-51-2

1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2397998
CAS RN: 927556-51-2
M. Wt: 450.543
InChI Key: RJIFHQGFGTVARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.543. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Researchers synthesized a series of derivatives of this compound and evaluated them for potential anxiolytic and antidepressant activities. One derivative demonstrated anxiolytic-like activity in preclinical studies, although less potent than Diazepam, and two derivatives showed antidepressant-like effects comparable to Imipramine in animal models (Zagórska et al., 2009).

Structure-Activity Relationships

  • Another study focused on the structure-activity relationships of similar compounds, revealing that modifications at certain positions of the imidazo[2,1-f]purine-2,4-dione system can significantly influence receptor affinity and selectivity. This research highlighted several compounds as potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

  • A study synthesized octahydro- and dihydro-isoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines, evaluating them for receptor and enzyme activity. This research identified a promising structure for future modifications and detailed mechanistic study (Zagórska et al., 2016).

Mesoionic Purinone Analogs

  • Research on mesoionic purinone analogs found that these compounds predominantly exist in a certain tautomeric form and undergo hydrolytic ring-opening reactions, indicating their potential for further chemical exploration (Coburn & Taylor, 1982).

Inhibitor Studies

  • Another study identified an imidazo[4,5-h]isoquinolin-7,9-dione as a competitive inhibitor of a specific kinase, contributing to the understanding of the structural requirements for kinase inhibition (Snow et al., 2002).

Antiproliferative Activity

  • Researchers designed and synthesized derivatives of 1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, evaluating them as anticancer agents. One compound showed significant antiproliferative activity against various human cancer cell lines, highlighting its potential in cancer research (Liu et al., 2018).

properties

IUPAC Name

4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-18-17-30-20-21(25-23(30)28(18)12-11-27-13-15-33-16-14-27)26(2)24(32)29(22(20)31)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,17H,6,9-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIFHQGFGTVARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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